molecular formula C7H10F3NO2 B13933402 3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid CAS No. 1263279-54-4

3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid

Cat. No.: B13933402
CAS No.: 1263279-54-4
M. Wt: 197.15 g/mol
InChI Key: VZRZFLQFVKKTNW-UHFFFAOYSA-N
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Description

3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid is a compound that features a four-membered azetidine ring and a trifluoromethyl group attached to a butanoic acid backbone. Azetidine is a saturated heterocycle containing one nitrogen atom, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition of NH-heterocycles with α,β-unsaturated esters . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate undergoes further reactions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to its corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring yields N-oxides, while reduction produces amines.

Scientific Research Applications

3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates and inhibit enzyme activity by binding to the active site. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring containing one nitrogen atom.

    Oxetane: A four-membered ring containing one oxygen atom.

    Pyrrolidine: A five-membered ring containing one nitrogen atom.

    Piperidine: A six-membered ring containing one nitrogen atom.

Uniqueness

3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid is unique due to the presence of both the azetidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

CAS No.

1263279-54-4

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

3-(azetidin-1-yl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)5(4-6(12)13)11-2-1-3-11/h5H,1-4H2,(H,12,13)

InChI Key

VZRZFLQFVKKTNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(CC(=O)O)C(F)(F)F

Origin of Product

United States

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